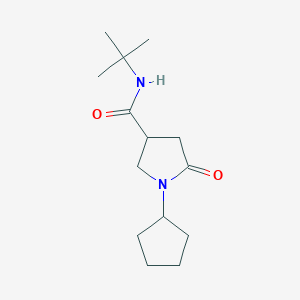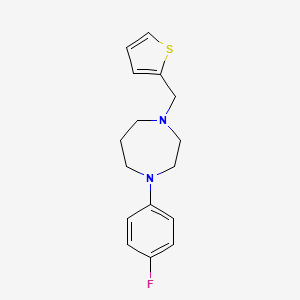
N-tert-butyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with the molecular formula C14H24N2O2 and a molecular weight of 252.35 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring, a cyclopentyl group, and a tert-butyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of N-tert-butyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide involves several steps. One common synthetic route includes the reaction of cyclopentanone with tert-butylamine to form an intermediate, which is then reacted with a suitable reagent to introduce the pyrrolidine ring. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-tert-butyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
N-tert-butyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways.
Mechanism of Action
The mechanism of action of N-tert-butyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
N-tert-butyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
N-tert-butyl-1-cyclopentyl-5-oxopyrrolidine-2-carboxamide: This compound has a similar structure but differs in the position of the carboxamide group.
N-tert-butyl-1-cyclopentyl-5-oxopyrrolidine-4-carboxamide: Another similar compound with a different position of the carboxamide group.
N-tert-butyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxylate: This compound has a carboxylate group instead of a carboxamide group.
These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the variations in their structures.
Properties
IUPAC Name |
N-tert-butyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-14(2,3)15-13(18)10-8-12(17)16(9-10)11-6-4-5-7-11/h10-11H,4-9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBKXPUBJDWVPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC(=O)N(C1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5401618.png)
![3-(3,4-dimethoxyphenyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5401620.png)
![N-(2,6-diethylphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5401626.png)



![9-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5401648.png)
![3,4-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5401649.png)

![3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide](/img/structure/B5401660.png)

![4-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazole](/img/structure/B5401671.png)
